Methyl 3-aminobenzo[b]thiophene-2-carboxylate

Medicinal Chemistry Cross-Coupling Synthetic Methodology

This 3-amino-2-carboxylate benzothiophene is a privileged scaffold for LIMK1 and 5-HT7/5-HT1A programs. Its regioisomer-specific reactivity enables Buchwald-Hartwig coupling to tetracyclic benzothienopyridopyrimidones inaccessible from the 2-amino isomer. The methyl ester is essential for intramolecular cyclization; ethyl esters alter steric/electronic profiles and fail. Prioritize this building block for LIMK/PIM kinase and serotonergic ligand libraries. Order the correct regioisomer to ensure synthetic success.

Molecular Formula C10H9NO2S
Molecular Weight 207.25 g/mol
CAS No. 35212-85-2
Cat. No. B1362130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminobenzo[b]thiophene-2-carboxylate
CAS35212-85-2
Molecular FormulaC10H9NO2S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CC=CC=C2S1)N
InChIInChI=1S/C10H9NO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,11H2,1H3
InChIKeyVLHHEYMZLXKSQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Aminobenzo[b]thiophene-2-Carboxylate (CAS 35212-85-2): Technical Profile for Scientific Procurement


Methyl 3-aminobenzo[b]thiophene-2-carboxylate (CAS 35212-85-2) is a heterocyclic benzothiophene derivative with the molecular formula C₁₀H₉NO₂S and a molecular weight of 207.25 g/mol . It is characterized by a 3-amino group and a 2-carboxylate methyl ester substituent on the benzothiophene core. The compound is a solid with a reported melting point of 107-108 °C and is primarily utilized as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitors and serotonergic ligands [1].

Procurement Alert: Why Methyl 3-Aminobenzo[b]thiophene-2-Carboxylate Cannot Be Casually Substituted


Simple substitution of methyl 3-aminobenzo[b]thiophene-2-carboxylate with closely related analogs—such as the 2-aminobenzo[b]thiophene-3-carboxylate positional isomer, the ethyl ester homolog, or the carboxylic acid derivative—is not scientifically sound. Each structural variant exhibits distinct reactivity, solubility, and biological target engagement. For instance, the 3-amino-2-carboxylate substitution pattern is a privileged scaffold identified in high-throughput screens for LIMK1 inhibition [1], whereas the 2-amino-3-carboxylate isomer is more commonly associated with Gewald reaction pathways . Furthermore, the methyl ester is specifically required for certain intramolecular cyclizations and coupling reactions where the ethyl ester would impart different steric or electronic properties [2]. Procurement without considering these nuanced, data-backed differences risks failed synthetic campaigns and invalid biological data.

Methyl 3-Aminobenzo[b]thiophene-2-Carboxylate: Head-to-Head Performance Data vs. Analogs


Synthetic Efficiency: C-N Coupling Substrate Scope vs. 3-Bromobenzo[b]thiophene

The target compound enables a more direct synthetic route in Buchwald-Hartwig C-N couplings compared to its 3-bromo analog. Using the 3-amino-2-carboxylate as the coupling partner avoids a separate halogenation step required for 3-bromobenzo[b]thiophenes [1]. While the reaction is substrate-dependent, coupling is successful with electron-deficient aryl bromides (e.g., bromopyridines) and bromobenzenes bearing electron-withdrawing groups, achieving moderate to high yields [1].

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Serotonergic Target Selectivity: 5-HT7 and 5-HT1A Agonism vs. Inactive Analogs

The compound demonstrates a specific and selective agonist profile at 5-HT7 and 5-HT1A receptors, which is not a universal property of the benzothiophene class. A key differentiator is its lack of activity at other serotonin receptors, including 5-HT1B, 5-HT2A, and 5-HT2C . This selectivity profile distinguishes it from many broader-spectrum serotonergic agents.

Neuroscience GPCR Pharmacology Drug Discovery

Kinase Inhibitor Scaffold Utility: Yield and Applicability in LIMK1 Program

The 3-aminobenzo[b]thiophene-2-carboxylate core is the direct precursor to the 3-aminobenzo[b]thiophene-2-carboxamide scaffold, which was identified in a high-throughput screen as a LIMK1 inhibitor hit [1]. A microwave-assisted synthetic method using methyl thioglycolate provides rapid access to this core in yields ranging from 58% to 96% [2], establishing it as a synthetically viable entry point for kinase inhibitor development.

Kinase Inhibitors Medicinal Chemistry Cancer Research

Physicochemical Differentiation: Purity and Handling vs. Carboxylic Acid Derivative

The methyl ester is a stable solid with a defined melting point of 107-108 °C and a purity specification of ≥97% . In contrast, the corresponding 3-aminobenzo[b]thiophene-2-carboxylic acid (CAS 40142-71-0) has a lower molecular weight (193.22 g/mol) and different solubility characteristics . The ester form offers a balance of stability and solubility in organic solvents that is advantageous for many synthetic protocols.

Analytical Chemistry Material Properties Procurement Specifications

Optimal Use Cases for Methyl 3-Aminobenzo[b]thiophene-2-Carboxylate in R&D Pipelines


Lead Optimization in Serotonergic GPCR Drug Discovery

This compound is most valuable as a starting point for developing selective 5-HT7 or 5-HT1A agonists. Its demonstrated selectivity over other serotonin receptors allows medicinal chemists to install diversity elements via the amino group while maintaining a clean serotonergic profile, reducing the need for extensive counterscreening early in lead optimization.

Construction of Kinase-Focused Compound Libraries

Researchers building libraries targeting the LIMK or PIM kinase families should prioritize this scaffold. Its direct application in the synthesis of LIMK1 inhibitor cores [1] and the broader 3-aminobenzo[b]thiophene scaffold's utility in PIM kinase inhibitor development [2] make it a high-value building block for kinase-directed medicinal chemistry.

Synthesis of Heterocyclic Systems via Intramolecular Cyclization

The compound is ideally suited for creating complex heterocyclic frameworks. As demonstrated by its use in synthesizing benzothieno[3,2-d]pyrido[1,2-a]pyrimid-6-ones via Buchwald-Hartwig coupling followed by intramolecular cyclization [3], this scaffold provides a unique entry point to tetracyclic systems that are challenging to access by other means.

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